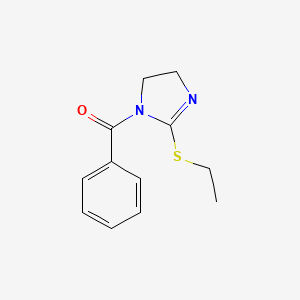

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is an organic molecule featuring an imidazole ring substituted with an ethylthio group and a phenylmethanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the condensation of glyoxal, ammonia, and formaldehyde.

Introduction of the Ethylthio Group: The ethylthio group is introduced through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the imidazole ring.

Attachment of the Phenylmethanone Moiety: The phenylmethanone group is attached via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, Lewis acids.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Alkylated imidazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its imidazole ring is a common motif in many biologically active molecules, and the ethylthio and phenylmethanone groups can be modified to enhance biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mecanismo De Acción

The mechanism of action of (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylthio group can participate in hydrogen bonding or hydrophobic interactions, while the phenylmethanone moiety can engage in π-π stacking interactions with aromatic residues in proteins.

Comparación Con Compuestos Similares

Similar Compounds

(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: Similar structure but with a methylthio group instead of an ethylthio group.

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone: Similar structure but with a p-tolyl group instead of a phenyl group.

Uniqueness

The presence of the ethylthio group in (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone provides unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

The compound (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone , also known as compound 4f , has garnered attention in recent years for its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an imidazole ring and a phenyl group, making it structurally unique. The synthesis typically involves multi-step organic reactions, where the ethylthio group plays a critical role in its reactivity. The final coupling step often employs bases like potassium hydroxide in solvents such as ethanol to achieve the desired product.

Antitumor Properties

Research has shown that compound 4f exhibits significant antiproliferative activity against various cancer cell lines. In a study evaluating its effects on A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells, compound 4f demonstrated a selective toxicity profile, with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

| Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|

| A549 | 10.96 | More potent |

| SGC-7901 | 2.96 | Five-fold stronger |

| HeLa | 4.07 | Comparable |

The selectivity index indicated that normal L-02 cells tolerated compound 4f significantly better than tumor cells, suggesting a promising therapeutic window.

The mechanism of action involves the induction of apoptosis in cancer cells. Compound 4f increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 in a time-dependent manner . This modulation leads to the activation of caspase pathways, crucial for programmed cell death.

In Vitro Studies

In vitro experiments have revealed that compound 4f causes a substantial increase in apoptosis rates compared to controls. For example, treatment with compound 4f resulted in a 68.2% apoptosis rate in HeLa cells, significantly higher than the 39.6% rate induced by 5-FU . Flow cytometry analysis confirmed these findings by demonstrating cell cycle arrest at the sub-G1 phase, indicative of apoptotic activity.

Comparative Analysis with Similar Compounds

The biological activity of compound 4f can be compared with other imidazole derivatives:

| Compound | Structure | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Imidazole + Phenyl | 18.53 | Moderate activity |

| Compound B | Imidazole + Benzyl | 10.96 | Stronger than A |

| Compound C | Imidazole + Ethylthio + Phenyl | 4.07 | Most potent |

This comparison highlights the enhanced activity conferred by specific substituents on the imidazole ring.

Propiedades

IUPAC Name |

(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-16-12-13-8-9-14(12)11(15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXLIPBLBILNNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.